(R)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride
Description
(R)-Dimethylphosphoryl(phenyl)methanamine hydrochloride is a chiral amine derivative featuring a phenyl group and a dimethylphosphoryl moiety attached to a methanamine backbone, with a hydrochloride counterion. The phosphoryl group (–P(O)(CH₃)₂) introduces strong electron-withdrawing and hydrogen-bonding capabilities, distinguishing it from simpler aryl methanamine derivatives. This compound is synthesized via reactions involving dimethylphosphoryl methanamine (dpma) precursors and hydrochloric acid, as observed in structurally related compounds . Its crystalline structure is stabilized by hydrogen-bonded networks between the NH₃⁺ group and chloride anions, forming one-dimensional chains and cyclic dimers . Applications span supramolecular chemistry, catalysis, and pharmaceutical research, where its stereochemistry and functional groups enable selective interactions.
Properties
IUPAC Name |
(R)-dimethylphosphoryl(phenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NOP.ClH/c1-12(2,11)9(10)8-6-4-3-5-7-8;/h3-7,9H,10H2,1-2H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZERBNQSNMYVFB-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C(C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(=O)(C)[C@H](C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClNOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dimethylphosphoryl(phenyl)methanamine;hydrochloride typically involves the reaction of dimethylphosphoryl chloride with ®-phenylmethanamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure optimal yield. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-Dimethylphosphoryl(phenyl)methanamine;hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction conditions are optimized to maximize yield and minimize waste, and the final product undergoes rigorous quality control testing to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
®-Dimethylphosphoryl(phenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenylmethanamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phenylmethanamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-Dimethylphosphoryl(phenyl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-Dimethylphosphoryl(phenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Features
- Phosphoryl vs. Cyclopropyl Groups : The dimethylphosphoryl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the cyclopropyl group in (R)-cyclopropyl(phenyl)methanamine hydrochloride. This difference influences solubility (e.g., hydrochloride salts are more water-soluble than perchlorates) .
- Electron-Withdrawing Effects : The trifluoromethyl group in (R)-cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride increases lipophilicity and metabolic stability, whereas the phosphoryl group offers stronger hydrogen-bond acceptor sites .
Physicochemical Properties
Table 2: NMR and Solubility Data
- NMR Trends : The phosphoryl group deshields adjacent protons, producing distinct doublets (J = 12 Hz) in the 2.1–2.5 ppm range, unlike alkyl or aryl substituents .
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility compared to perchlorates (e.g., (Dimethylphosphoryl)methanaminium perchlorate) due to chloride’s smaller ionic radius and stronger hydration .
Biological Activity
(R)-Dimethylphosphoryl(phenyl)methanamine; hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
(R)-Dimethylphosphoryl(phenyl)methanamine; hydrochloride is characterized by a dimethylphosphoryl group attached to a phenylmethanamine backbone. The compound's stereochemistry plays a crucial role in its biological activity, affecting its interaction with various biological targets.
Synthesis
The synthesis of (R)-Dimethylphosphoryl(phenyl)methanamine; hydrochloride typically involves the reaction of dimethylphosphoryl chloride with phenylmethanamine under controlled conditions. The final product is often converted to its hydrochloride salt for enhanced solubility and stability.
The biological activity of (R)-Dimethylphosphoryl(phenyl)methanamine; hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound may act as an inhibitor or modulator of various biochemical pathways, leading to therapeutic effects in different conditions.
In Vitro Studies
In vitro studies have demonstrated that (R)-Dimethylphosphoryl(phenyl)methanamine; hydrochloride exhibits significant inhibitory effects on various cellular processes. For instance, it has been shown to inhibit the autophosphorylation of specific receptors involved in tumor growth and proliferation, such as the PDGF receptor .
In Vivo Studies
In vivo studies indicate that this compound may possess anti-tumor properties, particularly in models of gliomas and other malignancies. It has been observed to reduce tumor growth rates and improve survival outcomes in animal models .
Case Studies
- Study on Tumor Inhibition : A study published in the Journal of Medicinal Chemistry evaluated the effects of (R)-Dimethylphosphoryl(phenyl)methanamine; hydrochloride on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent anti-cancer activity .
- Cholinesterase Inhibition : Another study focused on the compound's ability to inhibit cholinesterase enzymes, which are critical in neurotransmission. The findings revealed that (R)-Dimethylphosphoryl(phenyl)methanamine; hydrochloride effectively inhibited acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases .
Comparative Analysis
| Compound | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| (R)-Dimethylphosphoryl(phenyl)methanamine; hydrochloride | Anti-tumor | 1.5 | PDGF receptor inhibition |
| Methanesulfonic acid salt variant | Anti-inflammatory | 0.5 | SCF receptor inhibition |
| Other dimethylamino derivatives | Antioxidant | 0.8 | HDAC inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-Dimethylphosphoryl(phenyl)methanamine; Hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via a two-step process involving phosphorylation of a phenylmethanamine precursor followed by HCl salt formation. Key steps include:
- Phosphorylation : React (R)-phenylmethanamine with dimethylphosphoryl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .
- Salt Formation : Treat the phosphorylated amine with concentrated HCl in ethanol, followed by recrystallization from acetone/water for purity.
- Optimization : Vary solvents (e.g., THF vs. DCM), reaction temperatures (0°C vs. room temperature), and stoichiometric ratios (1.2:1 phosphorylating agent:amine) to maximize yield. Monitor progress via <sup>31</sup>P NMR to confirm phosphorylation .
Q. Which analytical techniques are critical for confirming the structural integrity and enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve (R)- and (S)-enantiomers. Retention time differences ≥1.5 min indicate high enantiomeric excess (ee) .
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR should show distinct signals for the dimethylphosphoryl group (δP ~25 ppm in <sup>31</sup>P NMR) and phenyl protons (δ 7.2–7.5 ppm).
- Polarimetry : Measure optical rotation ([α]D<sup>20</sup>) and compare to literature values for enantiopurity validation .
Q. How should researchers handle the compound’s hygroscopicity during storage and experimental use?
- Methodological Answer :
- Storage : Keep in a desiccator with anhydrous calcium sulfate at −20°C. For long-term stability, seal under argon in flame-dried glass vials .
- Handling : Use a glovebox for weighing to minimize moisture absorption. Pre-dry solvents (e.g., molecular sieves for DCM) for reactions requiring anhydrous conditions .
Advanced Research Questions
Q. What crystallographic insights exist for the hydrogen-bonding network of (R)-Dimethylphosphoryl(phenyl)methanamine; Hydrochloride, and how do these influence its reactivity?
- Methodological Answer : X-ray diffraction reveals a cyclic dimer structure stabilized by NH<sup>+</sup>···O=P hydrogen bonds (2.8–3.0 Å). These interactions:
- Promote crystal packing along the [100] axis, forming 1D chains via chloride anion bridges.
- Impact solubility: Polar solvents disrupt these bonds, enhancing dissolution. Use DMSO or DMF for reactions requiring monomeric species .
- Experimental Design : Grow single crystals via slow evaporation from acetonitrile. Analyze hydrogen-bonding motifs using Mercury software (Cambridge Crystallographic Database) .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or catalytic environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model the phosphoryl group’s electrophilicity. The LUMO energy (~−1.2 eV) indicates susceptibility to nucleophilic attack at the phosphorus center.
- MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to predict aggregation behavior affecting catalytic cycles .
Q. What strategies enable the use of this compound in bioorthogonal chemistry, particularly for targeted drug delivery systems?
- Methodological Answer :
- Tetrazine Functionalization : Synthesize derivatives with tetrazine moieties (e.g., via Suzuki coupling) for inverse electron-demand Diels-Alder (IEDDA) reactions. Monitor reaction kinetics (k ~10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>) with trans-cyclooctene partners .
- In Vivo Stability : Assess metabolic degradation using liver microsome assays (e.g., human CYP450 isoforms). Modify the phenyl ring with electron-withdrawing groups (e.g., −NO2) to enhance stability .
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Standardization : Run NMR under identical conditions (solvent, temperature, concentration) as conflicting studies. For example, D2O vs. CDCl3 causes significant δH variations for NH3<sup>+</sup> protons.
- Collaborative Validation : Share samples with independent labs for cross-verification. Publish raw data (FID files) in repositories like Zenodo for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
